N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine
Description
Properties
IUPAC Name |
N-[(1-butylindol-5-yl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-2-3-9-18-10-8-14-11-13(4-7-16(14)18)12-17-15-5-6-15/h4,7-8,10-11,15,17H,2-3,5-6,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXQLFIYTXYOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=C1C=CC(=C2)CNC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation via Halide Substitution
A widely employed method involves reacting indole with 1-bromobutane in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). For example:
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Reagents : Indole, 1-bromobutane, NaH, anhydrous dimethylformamide (DMF).
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Conditions : 0°C to room temperature, 12–24 hours under nitrogen atmosphere.
This method is adapted from protocols used to synthesize N-propylindole derivatives, where analogous conditions yielded substitution at the indole nitrogen. The reaction typically proceeds with moderate to high yields (70–85%), though steric hindrance from the butyl group may necessitate extended reaction times.
Optimization of Alkylation
Patent WO2016179123A1 highlights the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems. Microwave-assisted heating (60–160°C for 2–24 hours) has also been reported to accelerate N-alkylation while minimizing side products.
Cyclopropanamine Attachment via Nucleophilic Substitution
The final step involves displacing the bromine atom with cyclopropanamine.
Amination Under Basic Conditions
A modified Ullmann coupling or nucleophilic substitution can be employed:
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Reagents : Cyclopropanamine, potassium iodide (KI), K₂CO₃, dimethylacetamide (DMA).
Patent US12065438 demonstrates similar conditions for attaching cyclopropanamine to aromatic systems, achieving yields of 60–75%. The use of KI as a catalyst enhances reaction rates by facilitating halide exchange.
Reductive Amination Alternative
If the bromomethyl intermediate is unstable, reductive amination offers an alternative:
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Reagents : 5-formyl-1-butyl-1H-indole, cyclopropanamine, sodium cyanoborohydride (NaBH₃CN).
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Conditions : Methanol, acetic acid, room temperature, 12 hours.
This method bypasses bromination but requires careful pH control to avoid over-reduction.
Analysis of Synthetic Routes
The table below compares key parameters for the two primary pathways:
| Step | Method A (Bromination/Amination) | Method B (Reductive Amination) |
|---|---|---|
| Starting Material | 1-Butylindole | 1-Butylindole |
| Key Intermediate | 5-(Bromomethyl)-1-butylindole | 5-Formyl-1-butylindole |
| Reaction Time | 24–36 hours | 12–24 hours |
| Yield (Overall) | 50–65% | 40–55% |
| Purity (HPLC) | >90% | 85–90% |
| Scalability | Moderate | High |
Method A provides higher purity but requires hazardous brominating agents. Method B is greener but suffers from lower yields due to competing side reactions.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
N-Butylation must be carefully controlled to avoid C-3 alkylation. Using bulky bases like lithium hexamethyldisilazide (LiHMDS) can suppress competing pathways.
Chemical Reactions Analysis
Types of Reactions
N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole nitrogen can undergo substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated or N-acylated indole derivatives.
Scientific Research Applications
N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects . The cyclopropanamine group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogues and their properties:
Key Observations :
- The butyl chain may increase lipophilicity relative to ethyl-substituted analogs .
- Molecular Weight : The target compound (241.35) is heavier than pyrazole-based analogues (165–179), which could influence pharmacokinetic properties like membrane permeability.
Biological Activity
N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features an indole moiety attached to a cyclopropanamine group. The synthesis typically involves several steps, including the formation of the indole core and subsequent alkylation reactions to introduce the butyl group.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including HeLa, MCF-7, and HT-29. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range, suggesting significant potency against these cancer types .
Antimicrobial Effects
The compound has also been studied for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on this compound is limited. Similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria.
The mechanism of action appears to involve interactions with specific molecular targets within cells. The indole structure may allow for binding to various receptors or enzymes, potentially modulating their activity. For example, it could inhibit enzymes involved in cancer cell proliferation or interact with cellular pathways that regulate apoptosis .
Research Findings and Case Studies
Q & A
Q. Methodological Considerations :
- Solvent polarity (e.g., dioxane vs. THF) affects cyclopropanation efficiency .
- Temperature control during diazo reactions minimizes side products .
How can researchers resolve contradictions in reported biological activities of this compound across studies?
Advanced Research Question
Discrepancies may arise from:
- Structural Analogues : Minor substituent changes (e.g., bromine vs. chlorine on aryl rings) drastically alter target affinity. For example, 2-chlorophenyl vs. 4-chlorophenyl thiophene derivatives show 10-fold differences in lysine-specific demethylase inhibition .
- Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values .
Q. Resolution Strategies :
- Comparative SAR Studies : Synthesize and test structural analogs with systematic substituent variations .
- Standardized Assay Protocols : Use consensus guidelines (e.g., NIH/NCATS QC standards) for reproducibility .
What analytical techniques are critical for characterizing this compound and validating its structural integrity?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms indole N-butyl substitution (δ 3.8–4.2 ppm for –CH₂–N) and cyclopropane ring protons (δ 0.5–1.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₂₂N₂) with <2 ppm error .
- X-ray Crystallography : Resolves conformational isomerism in the cyclopropane ring .
How can computational modeling predict the biological targets of this compound?
Advanced Research Question
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like TRPM8 channels or serotonin receptors. The indole moiety shows high affinity for hydrophobic binding pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS). Cyclopropane rigidity enhances binding entropy .
Validation : Cross-correlate with experimental data (e.g., SPR binding kinetics) .
What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
Advanced Research Question
- pH Stability : Cyclopropanamine’s basic pKa (~9.5) necessitates buffered formulations (pH 7.4) to prevent degradation .
- Prodrug Design : Acetylation of the amine group improves plasma half-life .
- Lyophilization : Enhances shelf-life by reducing hydrolytic cleavage in aqueous solutions .
How do researchers address low yields in the final cyclopropanation step?
Q. Methodological Focus
- Catalyst Screening : Rhodium(II) carboxylates (e.g., Rh₂(oct)₄) improve cyclopropane ring closure efficiency by 30% vs. copper catalysts .
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, minimizing side reactions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track diazo reagent consumption .
What are the key considerations for designing dose-response studies in neuropharmacology applications?
Advanced Research Question
- Blood-Brain Barrier (BBB) Penetration : LogP values >2.5 (predicted via ChemAxon) enhance CNS uptake .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated derivatives) .
- Behavioral Assays : Rodent models (e.g., forced swim test) correlate dose with antidepressant-like effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
